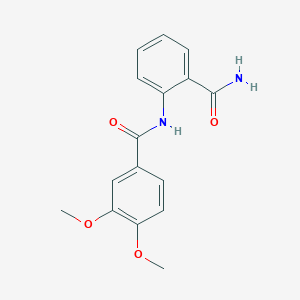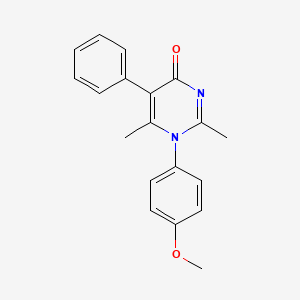
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide: is a synthetic organic compound that features a benzodioxin ring fused with a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: It has been studied for its potential biological activities, including antibacterial and enzyme inhibitory properties .
Medicine: Research has explored its potential as an antibacterial agent and its moderate enzyme inhibitory activity, making it a candidate for drug development .
Industry: In the industrial sector, it can be used in the synthesis of more complex molecules for various applications, including materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of enzymes, preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Comparison: Compared to its analogs, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide exhibits unique structural features that influence its reactivity and biological activity. The presence of the phenylbenzamide moiety enhances its potential for enzyme inhibition and antibacterial activity, distinguishing it from other benzodioxin derivatives .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-16-10-11-19-20(14-16)25-13-12-24-19)18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBBAFNRBSWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE](/img/structure/B5799782.png)



![N-((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5799818.png)





![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
